BMS-262084
Overview
Description
BMS-262084 is a potent and selective beta-lactam tryptase inhibitor with therapeutic potential for treating asthma . It is also a potent, selective, and irreversible inhibitor of factor XIa, with an IC50 of 2.8 nM against human factor XIa .
Synthesis Analysis
BMS-262084 is a 4-carboxy-2-azetidinone-containing irreversible inhibitor of FXIa . It is selective over other coagulation proteases . The synthesis of BMS-262084 is stereoselective .Molecular Structure Analysis
The molecular formula of BMS-262084 is C18H31N7O5 . Its molecular weight is 425.48 . The structure is consistent with H-NMR .Chemical Reactions Analysis
In vitro, BMS-262084 prolonged activated partial thromboplastin time (aPTT) with EC 2x (concentration required to double aPTT) of 10.6 μM in rabbit plasma . It did not prolong prothrombin time (PT), thrombin time (TT) and HepTest .Physical And Chemical Properties Analysis
BMS-262084 is a solid substance . It is soluble in DMSO at 50 mg/mL (ultrasonic and warming and heat to 60°C) . It is stable in powder form at -20°C for 3 years and at 4°C for 2 years .Scientific Research Applications
Antithrombotic Efficacy
BMS-262084 has been studied for its antithrombotic efficacy. Wong et al. (2011) conducted research demonstrating that BMS-262084, an irreversible inhibitor of FXIa, exhibited antithrombotic effects in rabbit models with minimal bleeding time effects. This suggests its potential as a promising antithrombotic therapy (Wong, Crain, Watson, & Schumacher, 2011).
Oral Absorption Mechanisms
Kamath et al. (2005) explored the oral absorption mechanisms of BMS-262084, highlighting its low oral bioavailability in rats due to poor absorption. The study found that higher doses of BMS-262084 increased absorption due to the opening of tight junctions in the intestinal epithelium and binding to trypsin, suggesting complex absorption mechanisms involving the paracellular pathway and P-glycoprotein efflux (Kamath, Morrison, Harper, Lan, Marino, & Chong, 2005).
Hemostatic Effects
Schumacher et al. (2007) investigated the hemostatic effects of BMS-262084 in rat models. They found that BMS-262084 effectively inhibited factor XIa, leading to significant antithrombotic effects without substantially prolonging bleeding time. This study further supports its potential role in thrombosis treatment (Schumacher, Seiler, Steinbacher, Stewart, Bostwick, Hartl, Liu, & Ogletree, 2007).
Synthesis of BMS-262084
Qian et al. (2002) developed a highly stereoselective synthesis of BMS-262084, a tryptase inhibitor. This synthesis process was key for producing BMS-262084 in a more efficient manner, indicating the compound's potential for large-scale production and clinical use (Qian, Zheng, Burke, Saindane, & Kronenthal, 2002).
properties
IUPAC Name |
(2S,3R)-1-[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]-3-[3-(diaminomethylideneamino)propyl]-4-oxoazetidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N7O5/c1-18(2,3)22-16(29)23-7-9-24(10-8-23)17(30)25-12(14(27)28)11(13(25)26)5-4-6-21-15(19)20/h11-12H,4-10H2,1-3H3,(H,22,29)(H,27,28)(H4,19,20,21)/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTQITSPGQORDA-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2C(C(C2=O)CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2[C@@H]([C@H](C2=O)CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azetidinecarboxylic acid, 3-(3-((aminoiminomethyl)amino)propyl)-1-((4-(((1,1-dimethylethyl)amino)carbonyl)-1-piperazinyl)carbonyl)-4-oxo-, (2S,3R)- | |
CAS RN |
253174-92-4 | |
Record name | BMS-262084 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253174924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-262084 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0IR71971G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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